Superior Decomposability: Si₂F₆ Exhibits Lower Electronic Excitation Threshold than Si₂H₆ and SiF₄
Hexafluorodisilane demonstrates an electronic state that renders it more easily decomposable than both SiF₄ and Si₂H₆ [1]. Quantum chemical calculations indicate a low excitation energy and a weak Si–Si bond, which are the origin of its enhanced decomposability under plasma conditions [2]. This property directly translates to more efficient precursor utilization and potentially lower energy input requirements during plasma-enhanced deposition processes.
| Evidence Dimension | Relative ease of decomposition (electronic state / excitation energy) |
|---|---|
| Target Compound Data | Si₂F₆: Low excitation energy, weak Si–Si bond (qualitative ranking: most easily decomposable) |
| Comparator Or Baseline | Si₂H₆ (disilane): Higher excitation energy than Si₂F₆; SiF₄: Highest excitation energy, least easily decomposable |
| Quantified Difference | Si₂F₆ > Si₂H₆ > SiF₄ in decomposability (qualitative rank order) |
| Conditions | Quantum chemical calculation and experimental plasma CVD observations |
Why This Matters
This enables lower power plasma CVD processing and more complete precursor utilization compared to Si₂H₆ or SiF₄, directly impacting film growth efficiency and energy budget in manufacturing.
- [1] K. Sato et al. Photosensitive amorphous silicon films deposited from hexafluorodisilane. Journal of Non-Crystalline Solids, 1985, 77-78: 937-940. View Source
- [2] A Catalytic Effect of Hexafluorodisilane in Plasma Chemical Vapor Deposition of a-Si:H Films from Monosilane. Japanese Journal of Applied Physics. View Source
